Chain A, Cecropin A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KWKLFKKIGIGKFLHSAKKF |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Cecropin a
Primary Amino Acid Sequence and Domain Organization
Cecropin (B1577577) A is a cationic peptide typically composed of 37 amino acid residues. wikipedia.orgnih.gov Its primary sequence is rich in basic (lysine) and hydrophobic amino acids, which are key determinants of its antimicrobial function. acs.orgscirp.org The sequence of Cecropin A from the Cecropia moth (Hyalophora cecropia) is H2N-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Glu-Lys-Val-Gly-Gln-Asn-Ile-Arg-Asp-Gly-Ile-Ile-Lys-Ala-Gly-Pro-Ala-Val-Ala-Val-Val-Gly-Gln-Ala-Thr-Gln-Ile-Ala-Lys-COOH. scirp.org
Structurally, Cecropin A is characterized by a distinct domain organization, featuring two α-helical domains connected by a flexible hinge region. acs.orgnih.gov The N-terminal domain is an amphipathic α-helix, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) face. scirp.orgbiorxiv.org This amphipathic nature is crucial for its interaction with bacterial membranes. The C-terminal domain is a more hydrophobic α-helix. scirp.orgbucknell.edu This bipartite structure, with its distinct domains, is a hallmark of the cecropin family and is essential for its biological activity. mdpi.com
Table 1: Primary Amino Acid Sequence of Hyalophora cecropia Cecropin A
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
|---|---|---|---|
| 1 | Lys | K | Basic, Hydrophilic |
| 2 | Trp | W | Aromatic, Hydrophobic |
| 3 | Lys | K | Basic, Hydrophilic |
| 4 | Leu | L | Aliphatic, Hydrophobic |
| 5 | Phe | F | Aromatic, Hydrophobic |
| 6 | Lys | K | Basic, Hydrophilic |
| 7 | Lys | K | Basic, Hydrophilic |
| 8 | Ile | I | Aliphatic, Hydrophobic |
| 9 | Glu | E | Acidic, Hydrophilic |
| 10 | Lys | K | Basic, Hydrophilic |
| 11 | Val | V | Aliphatic, Hydrophobic |
| 12 | Gly | G | Small, Flexible |
| 13 | Gln | Q | Polar, Uncharged |
| 14 | Asn | N | Polar, Uncharged |
| 15 | Ile | I | Aliphatic, Hydrophobic |
| 16 | Arg | R | Basic, Hydrophilic |
| 17 | Asp | D | Acidic, Hydrophilic |
| 18 | Gly | G | Small, Flexible |
| 19 | Ile | I | Aliphatic, Hydrophobic |
| 20 | Ile | I | Aliphatic, Hydrophobic |
| 21 | Lys | K | Basic, Hydrophilic |
| 22 | Ala | A | Aliphatic, Hydrophobic |
| 23 | Gly | G | Small, Flexible |
| 24 | Pro | P | Imino Acid, Hinge-forming |
| 25 | Ala | A | Aliphatic, Hydrophobic |
| 26 | Val | V | Aliphatic, Hydrophobic |
| 27 | Ala | A | Aliphatic, Hydrophobic |
| 28 | Val | V | Aliphatic, Hydrophobic |
| 29 | Val | V | Aliphatic, Hydrophobic |
| 30 | Gly | G | Small, Flexible |
| 31 | Gln | Q | Polar, Uncharged |
| 32 | Ala | A | Aliphatic, Hydrophobic |
| 33 | Thr | T | Polar, Uncharged |
| 34 | Gln | Q | Polar, Uncharged |
| 35 | Ile | I | Aliphatic, Hydrophobic |
| 36 | Ala | A | Aliphatic, Hydrophobic |
| 37 | Lys | K | Basic, Hydrophilic |
Secondary and Tertiary Conformations in Diverse Environments
The three-dimensional structure of Cecropin A is highly dependent on its environment. In aqueous solutions, the peptide is largely unstructured. nih.govnih.gov However, upon encountering a membrane-mimicking environment, such as in the presence of detergents or lipids, it undergoes a significant conformational change to adopt its characteristic α-helical structure. nih.govnih.govnih.gov
Circular dichroism (CD) spectroscopy studies have shown that in membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles or sodium dodecyl sulfate (B86663) (SDS) micelles, Cecropin A exhibits the characteristic double negative maxima at approximately 208 and 222 nm, which is indicative of a high α-helical content. nih.gov This conformational transition from a random coil to an α-helix is a critical step in its mechanism of action, allowing it to insert into and disrupt bacterial membranes. nih.govfrontiersin.org The propensity to form an α-helix is influenced by the amino acid sequence and the surrounding environment. frontiersin.orgacs.org For instance, the presence of trifluoroethanol (TFE), a solvent known to promote helical structures, also induces a helical conformation in Cecropin A. nih.gov
A key feature of Cecropin A's structure is the flexible hinge region, typically containing glycine (B1666218) and/or proline residues, which connects the N-terminal and C-terminal α-helices. acs.orgnih.govbiorxiv.org In Hyalophora cecropia Cecropin A, the sequence Gly-Pro around positions 23 and 24 is thought to constitute this hinge. biorxiv.org This hinge imparts significant conformational flexibility to the molecule, which is believed to be crucial for its biological activity. acs.orgbiorxiv.org
The flexibility of the hinge allows the two helical domains to orient themselves optimally for membrane interaction and disruption. bucknell.eduresearchgate.net It is hypothesized that this flexibility enables the peptide to span the bacterial membrane, with the N-terminal helix interacting with the outer leaflet and the C-terminal helix inserting into the hydrophobic core. acs.orgbucknell.edu Studies on synthetic analogues of cecropins have demonstrated that the composition and flexibility of the hinge region can significantly impact the peptide's antimicrobial potency. researchgate.netnih.gov An appropriate level of flexibility is required; excessive rigidity or an overly flexible hinge can diminish its ability to form pores or channels in the membrane. researchgate.netnih.gov
Alpha-Helical Propensities and Conformational Transitions
Molecular Interactions with Biological Membranes
The primary target of Cecropin A is the bacterial cell membrane. Its ability to selectively recognize and disrupt bacterial membranes while leaving host cells unharmed is a key aspect of its function. This selectivity is driven by a combination of electrostatic and hydrophobic interactions. mdpi.comresearchgate.net
The initial interaction between Cecropin A and a bacterial membrane is largely governed by electrostatic forces. cabidigitallibrary.orgfrontiersin.orgfrontiersin.org Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which give them a net negative charge. mdpi.comfrontiersin.org The highly cationic nature of Cecropin A, due to its abundance of lysine (B10760008) and arginine residues, leads to a strong electrostatic attraction to these negatively charged surfaces. nih.govscirp.org
Following this initial electrostatic attraction, hydrophobic interactions play a crucial role. cabidigitallibrary.orgnih.gov The amphipathic N-terminal helix and the hydrophobic C-terminal helix of Cecropin A insert into the lipid bilayer. bucknell.eduportlandpress.com The hydrophobic face of the N-terminal helix and the entire C-terminal helix interact favorably with the nonpolar acyl chains of the membrane lipids. bucknell.edunih.gov This partitioning of the peptide into the membrane is a thermodynamically favorable process that drives its association and subsequent disruptive activity. nih.govnih.gov
Studies using model membranes have confirmed the preference of Cecropin A and related peptides for anionic lipids. mdpi.comresearchgate.net The binding affinity of these peptides is significantly higher for vesicles containing anionic phospholipids compared to those composed solely of neutral lipids. mdpi.comresearchgate.net Furthermore, the specific types of anionic lipids can influence the interaction. For example, the presence of cardiolipin, which is often found in specific regions of bacterial membranes like the cell poles and division septum, can create localized negative charges that may serve as specific targets for Cecropin A. nih.govfrontiersin.org
Mechanisms of Membrane Permeabilization and Pore Formation
The antimicrobial activity of Cecropin A is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. This process is complex and can proceed through several proposed mechanisms, which are not necessarily mutually exclusive and may depend on factors such as peptide concentration and the specific lipid composition of the target membrane. nih.govasm.orgresearchgate.net The initial interaction is largely electrostatic, with the cationic Cecropin A being attracted to the negatively charged components of bacterial membranes. cabidigitallibrary.orgresearchgate.net Following this initial binding, the peptide undergoes a conformational change, typically adopting an α-helical structure, which is crucial for its membrane-disrupting functions. asm.orgresearchgate.net
Toroidal Pore Formation and Ion Channeling
An alternative and widely supported mechanism is the formation of "toroidal" or "wormhole" pores. researchgate.netnih.gov In this model, after the initial binding to the membrane surface, Cecropin A peptides insert into the lipid bilayer. nih.gov The peptides then induce the lipid monolayers to curve inward, creating a water-filled pore where the pore lining is composed of both the inserted peptides and the head groups of the lipid molecules. nih.gov This is distinct from the "barrel-stave" model, where the pore is formed exclusively by an aggregate of peptides. In the toroidal pore model, the peptides remain associated with the lipid head groups. cabidigitallibrary.orgnih.gov
The formation of these pores or channels disrupts the normal ion balance across the membrane, leading to the dissipation of the membrane potential. nih.govpnas.org Studies have shown that Cecropin A can form voltage-dependent ion channels in planar lipid membranes. pnas.orgresearchgate.net These channels can be permeable to ions, leading to a loss of essential molecules and ultimately cell death. asm.orgasm.org Research on a cecropin-melittin hybrid peptide, CM15, indicated a toroidal mechanism of pore formation due to voltage-independent membrane permeabilization and the absence of single-channel events at low concentrations. nih.govnih.gov The formation of these ion channels is considered a key bactericidal mechanism of Cecropin A. nih.govnih.gov It has been demonstrated that Cecropin A and Cecropin B can form well-defined ion channels of varying conductance levels in lipid bilayers. researchgate.netacs.org
Detergent-like Action at High Peptide Concentrations
At high concentrations, the membrane-disrupting activity of Cecropin A can become more pronounced and resemble the action of a detergent. researchgate.netencyclopedia.pub This is often considered an extension or a consequence of the carpet model. nih.govencyclopedia.pub As more peptide molecules accumulate on and within the membrane, they can lead to a complete loss of bilayer integrity through micellization. cabidigitallibrary.org This detergent-like action results in the solubilization of the membrane, a more catastrophic event than the formation of discrete pores. nih.gov The amphipathic nature of Cecropin A, with its distinct hydrophobic and hydrophilic faces, is a key feature that enables this detergent-like behavior, similar to surfactant molecules. researchgate.netnih.gov Studies have shown that at sufficiently high peptide-to-lipid ratios, Cecropin P1 can cause pore formation through a combined action of toroidal pores and the solubilization of lipids into micelles, which is consistent with the carpet mechanism. purdue.edu
Effects on Membrane Potential and Overall Integrity
A primary consequence of Cecropin A's interaction with bacterial membranes is the rapid depolarization of the membrane potential. asm.orgnih.gov This is a direct result of the formation of ion channels or pores that allow the uncontrolled passage of ions across the membrane, dissipating the electrochemical gradients that are essential for cellular processes. nih.gov Studies on Escherichia coli have shown that Cecropin A-induced membrane depolarization occurs quickly and at concentrations that correlate with its bactericidal activity. asm.orgasm.orgnih.gov The use of potentiometric dyes has allowed for the real-time measurement of these changes in membrane potential upon exposure to Cecropin A. asm.orgnih.gov
Beyond dissipating the membrane potential, Cecropin A's action leads to a general loss of membrane integrity. nih.govnih.gov This is evidenced by the leakage of intracellular components. At lower concentrations, Cecropin A may primarily cause the dissipation of ion gradients, while at higher concentrations, it can lead to the release of larger molecules. nih.govnih.gov The permeabilization of both the inner and outer membranes of Gram-negative bacteria is a critical step in its lethal mechanism. nih.gov The concentration-dependent effects on membrane permeabilization and depolarization have been observed in both synthetic vesicles and whole bacteria, underscoring the fundamental role of membrane disruption in the antimicrobial action of Cecropin A. asm.orgnih.gov
Induction of Novel Lipid Phases and Supramolecular Structures
The interaction of Cecropin A and its hybrid analogues with lipid membranes can lead to significant rearrangements of the lipid molecules, including the induction of novel lipid phases and supramolecular structures. Research on a Cecropin A-melittin hybrid peptide demonstrated that it could induce membrane condensation and the formation of onion-like multilamellar stacks, where the layers are held together by the intercalated peptides. acs.orgnih.gov
Furthermore, Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Diffraction (SAXD) studies have revealed that these peptides can induce changes in the thickness and stiffness of the lipid bilayer. acs.orgnih.gov In one study, the interaction of a Cecropin A-melittin hybrid with a model bacterial membrane was found to induce the formation of a tightly packed liquid-crystalline lamellar phase. acs.orgnih.gov A particularly noteworthy finding was the identification of an Lγ phase, a type of gel phase, which had not previously been implicated in the mechanism of action of antimicrobial peptides. acs.orgnih.gov These findings suggest that the membrane-disrupting activity of Cecropin A-related peptides may involve more complex structural transitions within the lipid bilayer than simple pore formation.
Advanced Spectroscopic and Computational Approaches in Structural Elucidation
A variety of advanced spectroscopic and computational techniques have been instrumental in elucidating the structural basis of Cecropin A's interaction with membranes. Fluorescence and UV resonance Raman spectroscopy have been employed to probe the local environment and structure of the tryptophan residue within the peptide, as well as the peptide's backbone conformation upon membrane binding. researchgate.netacs.orgnih.gov These studies have suggested that Cecropin A tends to remain localized in the lipid headgroup region of the membrane, in contrast to other peptides like melittin (B549807) which insert more deeply. researchgate.netacs.orgnih.gov
Circular dichroism (CD) spectroscopy has been widely used to study the secondary structure of Cecropin A in different environments. These studies have confirmed that while Cecropin A is largely unstructured in aqueous solution, it adopts a significant α-helical conformation in the presence of lipid membranes or membrane-mimetic environments. asm.orgnih.govacs.orgcore.ac.uk
Molecular dynamics (MD) simulations have provided valuable atomic-level insights into the peptide-membrane interactions. cabidigitallibrary.orgacs.org These computational approaches complement experimental data by modeling the dynamic behavior of Cecropin A at the membrane interface, helping to visualize and understand the mechanisms of binding, insertion, and pore formation. nih.gov For instance, MD simulations have supported the "carpet" model by showing the favorable association of unfolded Cecropin A with membranes. acs.orgnih.gov They have also been used to develop models of how Cecropin A peptides might assemble into ion channel structures within the membrane. nih.gov
The table below summarizes key research findings on the mechanisms of Cecropin A action:
| Mechanism/Effect | Key Findings | Techniques Used | References |
| Carpet Model | Peptides accumulate on the membrane surface, causing disruption in a detergent-like manner at high concentrations. | Fluorescence Microscopy, Molecular Dynamics | cabidigitallibrary.orgnih.govencyclopedia.pub |
| Toroidal Pore Formation | Peptides and lipids together form water-filled pores, leading to ion leakage. | Patch-Clamp, Electrophysiology | nih.govpnas.orgresearchgate.netacs.org |
| Detergent-like Action | At high concentrations, the peptide solubilizes the membrane, forming micelles. | Dye Leakage Assays | researchgate.netencyclopedia.pubpurdue.edu |
| Membrane Depolarization | Rapid dissipation of the transmembrane potential upon peptide binding. | Potentiometric Dyes, Fluorescence Spectroscopy | asm.orgnih.govnih.gov |
| Induction of Novel Lipid Phases | Formation of multilamellar stacks and novel lipid phases like the Lγ phase. | SANS, SAXD, DSC, Microscopy | acs.orgnih.gov |
| Structural Elucidation | Cecropin A adopts an α-helical structure upon membrane binding and localizes near the headgroup region. | CD, UV Resonance Raman, Fluorescence Spectroscopy, MD Simulations | researchgate.netacs.orgnih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool in elucidating the solution structure of Cecropin A. Early studies investigated the conformation of Cecropin A from the Cecropia moth in a solution of 15% (v/v) hexafluoroisopropyl alcohol, a solvent known to promote ordered structures. nih.govgmclore.org Through the use of two-dimensional NMR techniques, a complete proton (¹H) NMR spectrum was assigned. nih.govgmclore.org
These assignments enabled the derivation of a significant number of interproton distance restraints from nuclear Overhauser enhancement (NOE) measurements. nih.govgmclore.org Specifically, 243 approximate interproton distance restraints were identified. nih.govosti.gov This data, combined with 32 distance restraints for 16 intrahelical hydrogen bonds, formed the basis for determining the three-dimensional structure using dynamical simulated annealing calculations. nih.govosti.gov
The resulting structures revealed that Cecropin A adopts a helix-hinge-helix motif. nih.gov The analysis of 21 converged structures showed two well-defined helical regions, spanning residues 5-21 and 24-37. nih.govosti.gov The backbone atomic root mean square difference for these individual helical sections was approximately 1 Å. nih.gov The two helices are oriented with their long axes in planes at an angle of 70-100 degrees to each other. nih.govosti.gov However, the precise relative orientation of the helices could not be definitively determined due to a lack of sufficient NOEs between them. nih.govosti.gov
In membrane-mimicking environments, such as in the presence of dodecylphosphocholine (DPC) micelles, Cecropin A also adopts a significant α-helical structure. nih.govacs.org Studies on a similar cecropin, Cecropin P1, in DPC micelles showed an α-helical structure for almost its entire length, with the exception of the C-terminus, and notably, without the hinge region seen in Cecropin A. acs.org
Table 1: NMR Structural Restraints for Cecropin A
| Restraint Type | Number | Source |
|---|---|---|
| Interproton distance restraints | 243 | Nuclear Overhauser Enhancement (NOE) nih.govosti.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy has been instrumental in analyzing the secondary structure of Cecropin A under various conditions. In aqueous solutions, Cecropin A typically exhibits a random coil conformation. unimi.itacs.org However, it undergoes a significant conformational change in the presence of membrane-mimicking environments or structure-promoting solvents. nih.govacs.org
In membrane-mimetic environments such as dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) micelles, Cecropin A displays CD spectra with characteristic double negative maxima at approximately 205 nm and 220 nm, which is indicative of a substantial α-helical content. nih.gov This transition to a helical structure is also observed in the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and even in the presence of whole E. coli cells. unimi.it
Furthermore, studies have shown that in the presence of lipoteichoic acids (LTAs) from Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Cecropin A in solution transitions from a largely unstructured state to one with significant α-helical character. acs.org The environment provided by hexafluoroisopropyl (HFIP) alcohol also induces a fully ordered, helical conformation. nih.govnih.gov For instance, a chimeric Cecropin AD was found to be predominantly α-helical (78%) with some random coil (21%) content in solution, as confirmed by CD spectroscopy. asm.org
The propensity of Cecropin A to fold into an α-helix upon interacting with bacterial membrane components is a key aspect of its biological activity. unimi.itnih.gov
Table 2: Secondary Structure of Cecropin A in Different Environments
| Environment | Predominant Secondary Structure | Method |
|---|---|---|
| Aqueous Buffer | Random Coil | CD Spectroscopy unimi.itacs.org |
| DPC/SDS Micelles | α-Helix | CD Spectroscopy nih.gov |
| Lipopolysaccharide (LPS) | α-Helix | CD Spectroscopy unimi.it |
| E. coli cells | α-Helix | CD Spectroscopy unimi.it |
| Lipoteichoic Acids (LTA) | α-Helix | CD Spectroscopy acs.org |
Small Angle Scattering Techniques (SANS, SAXD) for Membrane Interactions
Small-angle neutron scattering (SANS) and small-angle X-ray diffraction (SAXD), also referred to as small-angle X-ray scattering (SAXS), are powerful techniques for characterizing the structure of lipid membranes and their interactions with peptides at the nanoscale. unifi.itspringernature.comucla.edu These methods provide ensemble-averaged structural information about large numbers of molecules in a sample. unifi.it
These techniques have been applied to study the interaction of cecropin-like peptides with model membranes. For a hybrid peptide combining Cecropin A and Melittin, SANS and SAXD experiments on a model bacterial membrane (POPE/POPG) revealed that the peptide disrupts vesicles, leading to membrane condensation and the formation of multilamellar stacks. cea.fracs.org The intercalated peptides hold these "onion-like" structures together. cea.fracs.org The data from these scattering techniques indicated changes in the lipid bilayer thickness and an increase in bilayer stiffness, resulting in a tightly packed liquid-crystalline lamellar phase. cea.fracs.org
SANS is particularly advantageous for studying lipid bilayers due to its ability to differentiate between hydrogen and its isotope deuterium. acs.orgnih.gov This allows for contrast variation studies, where different parts of a complex system can be highlighted by selectively deuterating components, such as the lipids or the solvent. acs.orgnih.gov Time-resolved SANS can be used to measure dynamic processes like lipid flip-flop between bilayer leaflets, which has been shown to be accelerated by the presence of membrane-active peptides. nih.govresearchgate.net
SAXD provides information on the molecular structure of the lipid bilayer, including parameters like membrane thickness and the organization of lipid packing. springernature.comlibretexts.org It is highly amenable to studying the layered and periodic structures of stacked membranes. springernature.com
Table 3: Information from Small Angle Scattering Techniques on Cecropin-Membrane Interactions
| Technique | Key Findings | Model System |
|---|---|---|
| SANS/SAXD | Disruption of vesicles, formation of multilamellar stacks, changes in bilayer thickness and stiffness. cea.fracs.org | Cecropin A-Melittin hybrid with POPE/POPG vesicles. cea.fracs.org |
| SANS | Measures peptide-induced acceleration of lipid flip-flop. nih.govresearchgate.net | Asymmetric liposomes with various peptides. nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems
Molecular dynamics (MD) simulations provide an atomistic view of the interactions between peptides and lipid bilayers, complementing experimental data by offering insights into the dynamic processes involved. cabidigitallibrary.orgresearchgate.net Simulations of Cecropin P, a related peptide, with a palmitoyl-oleoyl-phosphatidyl-ethanolamine (POPE) lipid bilayer have been used to understand the driving forces of the interaction. cabidigitallibrary.orgresearchgate.net
These simulations tested different initial orientations of the cecropin helix relative to the membrane. cabidigitallibrary.orgresearchgate.net Systems where the peptide was initially placed to favor electrostatic interactions, with its positive charges facing the negative phosphate (B84403) groups of the lipids, were found to be less stable. cabidigitallibrary.orgresearchgate.net In contrast, a system where hydrophobic interactions were favored, with the nonpolar side of the helix buried among the lipid tails and the charged face interacting with the lipid headgroups, was highly stable. cabidigitallibrary.orgresearchgate.net This stable orientation induced deformations in the lipid bilayer, supporting a "carpet-like" mechanism of action where the peptide disrupts the membrane surface. cabidigitallibrary.org
MD simulations of a Cecropin A-Melittin hybrid peptide (CM15) also highlighted the importance of electrostatic interactions, showing that the peptide formed hydrogen bonds more frequently with anionic lipids than with zwitterionic lipids. researchgate.net Further computational studies combined with experimental data suggested that while Cecropin A remains localized to the lipid headgroup region, it can still effectively disrupt membranes. researchgate.netacs.org The simulations demonstrated that even in a largely unfolded state, the CM15 peptide could associate favorably with membranes. researchgate.netacs.org
These computational approaches allow for the investigation of phenomena that are difficult to observe directly through experiments, such as the formation of transient water channels through the membrane, which can be facilitated by the hydrophilic residues of the peptide. biorxiv.org
Table 4: Key Findings from MD Simulations of Cecropin-Membrane Systems
| Cecropin Type | Membrane Model | Key Observations |
|---|---|---|
| Cecropin P | POPE bilayer | Hydrophobic interactions are dominant for stable binding; peptide induces membrane deformation. cabidigitallibrary.orgresearchgate.net |
| Cecropin A-Melittin (CM15) | Anionic/Zwitterionic bilayers | Preferential interaction with anionic lipids via hydrogen bonds and salt bridges. researchgate.net |
Molecular and Cellular Mechanisms of Biological Action of Cecropin a
Pathways of Microbial Inhibition and Lysis
Cecropin (B1577577) A, a prominent member of the cecropin family of antimicrobial peptides (AMPs), exerts its potent microbicidal activity through a multi-pronged approach that primarily targets the microbial cell envelope and subsequently disrupts essential cellular functions. wikipedia.orgnih.govucl.ac.uk Its mechanism is complex, involving direct physical damage to cellular membranes and interference with vital intracellular processes, ultimately leading to cell death.
Direct Membrane Disruption and Cell Permeabilization
The primary and most extensively studied mechanism of Cecropin A's action is the direct disruption of microbial cell membranes. ucl.ac.uknih.gov This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids (B1166683) in both Gram-positive and Gram-negative bacteria. nih.govscirp.orgnih.gov Upon binding, Cecropin A undergoes a conformational change, typically adopting an amphipathic α-helical structure which is crucial for its membrane-disrupting activity. nih.govacs.org
Two principal models have been proposed to explain how Cecropin A permeabilizes membranes: the "carpet-like" model and the "pore-forming" model. In the carpet-like mechanism, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the bilayer in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. nih.govtoku-e.com The pore-forming model suggests that Cecropin A monomers oligomerize and insert into the membrane to form stable transmembrane channels or pores. scirp.orgnih.govresearchgate.net These pores allow the unregulated passage of ions, water, and metabolites, leading to the dissipation of the electrochemical gradient and ultimately cell lysis. scirp.org
Studies using fluorescence microscopy on single E. coli cells have provided real-time insights into this process. It was observed that Cecropin A first permeabilizes the outer membrane (OM), followed by the cytoplasmic membrane (CM) after a short lag time. nih.gov The initial disruptions are localized and tend to occur at curved membrane surfaces, such as at the cell poles and septa. nih.gov This permeabilization is concentration-dependent, with higher concentrations leading to faster and more extensive membrane damage. nih.gov The ability of Cecropin A to permeabilize membranes is considered a key factor in its bactericidal mechanism. nih.gov
Table 1: Effects of Cecropin A on Microbial Membrane Permeabilization
| Organism | Observation | Method | Reference |
|---|---|---|---|
| Escherichia coli | Localized and stable initial membrane disruptions; OM permeabilization precedes CM permeabilization. | Fluorescence Microscopy | nih.gov |
| Escherichia coli | Concentration-dependent permeabilization and depolarization of membranes, correlating with bactericidal activity. | Spectrophotometry | nih.gov |
| Candida albicans | Increased membrane permeability and fluidity, leading to cell necrosis. | Propidium Iodide Uptake & DPH Fluorescence | mdpi.comresearchgate.net |
| Uropathogenic E. coli (UPEC) | Outer membrane permeabilization is a key part of its multi-target mechanism. | Fluorescence Assay | nih.gov |
Inhibition of Essential Cellular Processes
Beyond direct membrane lysis, Cecropin A can translocate across the microbial membrane and interfere with crucial intracellular functions. This dual-action mechanism contributes to its high efficiency in killing microbes.
Table 2: Research Findings on Cecropin A's Inhibition of Cellular Processes
| Process Inhibited | Organism | Finding | Reference |
|---|---|---|---|
| Proline Uptake | Bacteria | Cecropin A was found to inhibit the uptake of proline. | wikipedia.org |
| Efflux Pump Activity | Uropathogenic E. coli (UPEC) | Inhibition of efflux pump activity is part of its biofilm disruption mechanism. | wikipedia.orgnih.gov |
Interactions with Intracellular Targets, Including Nucleic Acids
Once inside the cell, Cecropin A can interact with various intracellular components, most notably nucleic acids (DNA and RNA). wikipedia.orgnih.gov The cationic nature of the peptide facilitates its binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. asm.org This interaction can interfere with fundamental cellular processes such as DNA replication, transcription, and protein synthesis, ultimately leading to cell death. frontiersin.org Some studies have shown that Cecropin A can bind to bacterial genomic DNA and may inhibit the activity of enzymes like DNA gyrase, albeit weakly in some cases. nih.govasm.org The ability to engage with multiple intracellular targets suggests a mechanism that is less prone to the development of microbial resistance. nih.gov
Generation of Reactive Oxygen Species (ROS) in Target Organisms
Another significant aspect of Cecropin A's antimicrobial action is its ability to induce the production of reactive oxygen species (ROS) within the target cell. mdpi.comclinisciences.comnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. Studies on both fungal pathogens like Candida albicans and human cancer cells have demonstrated that exposure to Cecropin A leads to a time-dependent increase in intracellular ROS levels. mdpi.comnih.govnih.gov This oxidative stress contributes to apoptosis-like cell death pathways, characterized by DNA fragmentation and dissipation of the mitochondrial membrane potential. nih.govnih.gov The addition of antioxidants has been shown to inhibit the ROS production induced by Cecropin A, confirming its role in this process. mdpi.com
Table 3: Cecropin A-Induced Reactive Oxygen Species (ROS) Generation
| Organism/Cell Type | Key Finding | Time/Concentration | Reference |
|---|---|---|---|
| Candida albicans | ROS levels gradually increased over time, reaching 2.85 times the control level after 120 minutes. | 2 x MIC for 60 and 120 min | mdpi.com |
| Human promyelocytic leukemia cells (HL-60) | An increase in ROS generation was quantified following exposure. | 30 µM | nih.gov |
| Candida albicans | Cecropin A induced oxidative stress by generating ROS. | Not specified | nih.gov |
Alterations in Microbial Cell Wall Morphology and Integrity
Cecropin A's interaction with the microbial cell begins at the outermost layer, the cell wall. In Gram-negative bacteria, the initial binding target is the lipopolysaccharide (LPS) layer. nih.govnih.gov Studies have shown that alterations in the LPS structure, such as the deletion of sugar layers, can affect the kinetics of membrane permeabilization by Cecropin A. nih.gov In fungi like Candida albicans, Cecropin A has been observed to cause the cell wall to become rough and nicked. mdpi.comresearchgate.net Electron microscopy studies have revealed significant morphological changes in bacteria and fungi upon treatment with Cecropin A, including cell shrinkage, aggregation, and dissolution. mdpi.com These alterations compromise the structural integrity of the cell wall, rendering the microbe more susceptible to osmotic stress and facilitating the peptide's access to the underlying cytoplasmic membrane. mdpi.comresearchgate.net
Immunomodulatory and Anti-inflammatory Properties of Cecropin A
Cecropin A, a member of the cecropin family of host defense peptides (HDPs), exhibits significant immunomodulatory and anti-inflammatory activities beyond its direct antimicrobial functions. nih.govscirp.org These peptides are crucial components of the innate immune system in many organisms. nih.govoup.com The mechanism of action for Cecropin A involves a multifaceted approach, including direct effects on host immune cells, regulation of signaling molecules, and neutralization of potent inflammatory triggers like endotoxins. nih.govsb-peptide.comcore.ac.uk
Direct Modulation of Host Immune Responses
Cecropin A directly influences the activity of various host immune and non-immune cells, functioning as a signaling molecule that affects cellular activities. nih.gov Its primary function in this context is often seen as modulating the host's inflammatory response rather than direct cytotoxicity at low concentrations. nih.govscirp.org
Research has shown that Cecropin A can modulate immune cells, including macrophages and leukocytes. sb-peptide.comcore.ac.ukplos.org For instance, in murine macrophage-derived RAW264.7 cells, Cecropin A has been shown to suppress inflammatory responses stimulated by lipopolysaccharide (LPS). sb-peptide.com The interaction is not always receptor-dependent; some studies suggest that cecropin-hybrid peptides can modify gene expression in macrophages through membrane permeation, leading to cellular activation. core.ac.uk This activation can involve a rise in intracellular calcium concentration and the expression of enzymes like nitric oxide synthase (NOS2), which produces nitric oxide, a key molecule in the immune response. core.ac.uk
Furthermore, studies on primary chicken hepatocyte-non-parenchymal cell co-cultures demonstrate that Cecropin A has a multifaceted impact on the host cells' immune response, suggesting it plays a role in maintaining inflammatory homeostasis. nih.govresearchgate.net The peptide's interaction with cell membranes, a key feature of its antimicrobial action, also underlies its ability to modulate host cells. scirp.orgnih.gov Cecropins are known to interact with the phospholipid bilayer, which can trigger intracellular signaling cascades. scirp.orgmdpi.com
Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression
A significant aspect of Cecropin A's immunomodulatory function is its ability to regulate the production of cytokines, the signaling proteins that orchestrate inflammatory responses. Cecropin A has been shown to suppress the expression of several key pro-inflammatory cytokines while also influencing anti-inflammatory ones. nih.govplos.org
In various experimental models, Cecropin A and its analogues effectively inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govnih.govnih.gov For example, in LPS-stimulated mouse peritoneal macrophages, cecropins from Aedes aegypti efficiently inhibited the expression of iNOS, TNF-α, IL-1β, and IL-6. nih.gov Similarly, in bovine endometrial epithelial cells challenged with LPS, Cecropin A significantly downregulated the mRNA expression of TNF-α and IL-1β. nih.gov The mechanism for this suppression often involves the inhibition of key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.govnih.gov
The peptide also affects anti-inflammatory cytokines. In a study on chicken hepatic cells, Cecropin A was found to decrease the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) and Transforming Growth Factor-ß1 (TGF-ß1) under certain conditions, highlighting its complex, multifaceted role in maintaining inflammatory balance rather than acting as a purely anti-inflammatory agent. nih.govresearchgate.net
| Cytokine | Effect | Cell/Model System | Key Findings | Citation |
|---|---|---|---|---|
| TNF-α | Inhibition/Reduction | Mouse Macrophages (RAW264.7), Bovine Endometrial Cells, Mouse Model of Endotoxin (B1171834) Shock | Cecropin A suppresses LPS-induced TNF-α release. | nih.govsb-peptide.comnih.govnih.gov |
| IL-1β | Inhibition/Reduction | Mouse Macrophages, Bovine Endometrial Cells, Mouse Model of Endotoxin Shock | Effectively reduces the expression of IL-1β in response to inflammatory stimuli. | nih.govnih.govnih.gov |
| IL-6 | Inhibition/Reduction | Chicken Hepatic Cells, Mouse Macrophages, Mouse Model of Endotoxin Shock | Attenuates the production of IL-6 in both in vitro and in vivo models. | nih.govnih.govmdpi.com |
| IL-8 | Inhibition/Reduction | Chicken Hepatic Cells, Bovine Endometrial Cells | Decreased levels of IL-8 observed following Cecropin A treatment in inflammatory conditions. | nih.govnih.gov |
| IFN-γ | Inhibition/Reduction | Chicken Hepatic Cells | Cecropin A was able to diminish the levels of IFN-γ in a Poly I:C-triggered immune response. | nih.gov |
| IL-10 | Inhibition/Reduction | Chicken Hepatic Cells, Bovine Endometrial Cells | Cecropin A decreased the levels of this anti-inflammatory cytokine, suggesting a role in homeostatic regulation. | nih.govnih.gov |
| Nitric Oxide (NO) | Inhibition | Mouse Macrophages (RAW264.7) | Cecropin A suppressed nitrite (B80452) production in LPS-stimulated macrophages. | sb-peptide.commdpi.com |
Neutralization of Endotoxins (Lipopolysaccharides)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin that can trigger overwhelming inflammatory responses and lead to septic shock. mdpi.commdpi.com Cecropin A and other cecropin-like peptides have demonstrated a remarkable ability to directly bind to and neutralize LPS, thereby preventing the initiation of the inflammatory cascade. nih.govmdpi.commdpi.com
The mechanism of neutralization is attributed to the peptide's structural features. Cecropins typically possess a cationic, amphipathic N-terminal α-helix and a more hydrophobic C-terminal α-helix. mdpi.commdpi.com The positively charged residues on the peptide are attracted to the negatively charged phosphate groups of Lipid A, the toxic moiety of LPS. oup.commdpi.com This binding is thought to sequester LPS, preventing it from interacting with its primary host receptor, the Toll-like receptor 4 (TLR4) complex on immune cells like macrophages. mdpi.comresearchgate.net By inhibiting the LPS-TLR4 interaction, Cecropin A effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines. nih.govresearchgate.net
Studies have quantified this neutralizing effect. For instance, cecropins from the mosquito Aedes aegypti were shown to significantly neutralize E. coli LPS. nih.gov One of the analogues, AeaeCec5, achieved 58.0% neutralization at a concentration of 20 μM. nih.gov This direct anti-endotoxin property is a key component of Cecropin A's therapeutic potential in combating bacterial infections and associated inflammatory complications. mdpi.commdpi.comresearchgate.net
| Peptide | Concentration | LPS Neutralization Activity | Assay | Citation |
|---|---|---|---|---|
| AeaeCec1 | 20 μM | Significant neutralization observed | Chromogenic LAL Assay | nih.gov |
| AeaeCec2 | 20 μM | Significant neutralization observed | Chromogenic LAL Assay | nih.gov |
| AeaeCec3 | 20 μM | Significant neutralization observed | Chromogenic LAL Assay | nih.gov |
| AeaeCec4 | 20 μM | Significant neutralization observed | Chromogenic LAL Assay | nih.gov |
| AeaeCec5 | 20 μM | ~58% | Chromogenic LAL Assay | nih.gov |
| AeaeCec1-5 (mixture) | 4 μM each | ~68% | Chromogenic LAL Assay | nih.gov |
Spectrum of Biological Activity and Selective Efficacy of Cecropin a
Antibacterial Efficacy Profile
Cecropin (B1577577) A demonstrates significant antibacterial properties, with a notable preference for Gram-negative bacteria over Gram-positive species. mdpi.com This selective activity is attributed to differences in the cell membrane composition between these bacterial groups. mdpi.com
Cecropin A exhibits high in vitro activity against a wide array of Gram-negative bacteria. mdpi.com Its mechanism often involves permeabilizing the outer membrane, a characteristic attributed to its amphipathic and cationic nature. frontiersin.orgfrontiersin.org The peptide's positively charged N-terminal region interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane disruption and subsequent cell death. nih.govresearchgate.net
Research has consistently shown that Gram-negative bacteria are generally more sensitive to cecropins than Gram-positive organisms. oup.com Studies on a synthesized version of Cecropin A (1-33) confirmed its potent activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 1 µM. nih.gov Another study reported a lethal concentration (LC50) of 0.9 µM and an LC90 of 1.7 µM against certain E. coli strains. sb-peptide.com The peptide H3, a type of cecropin, showed an MIC of 4 μg/mL against E. coli. nih.gov Furthermore, cecropins have demonstrated efficacy against other Gram-negative pathogens, including Pseudomonas aeruginosa and Salmonella typhimurium. animbiosci.org
| Bacterial Species | Peptide | Measurement | Value | Reference |
|---|---|---|---|---|
| Escherichia coli | Cecropin A (1-33) | MIC | ~1 µM | nih.gov |
| Escherichia coli | Cecropin A | LC50 | 0.9 µM | sb-peptide.com |
| Escherichia coli | Cecropin A | LC90 | 1.7 µM | sb-peptide.com |
| Escherichia coli | Cecropin H3 | MIC | 4 µg/mL | nih.gov |
While generally more effective against Gram-negative bacteria, Cecropin A also possesses activity against certain Gram-positive species. mdpi.comoup.comnih.gov However, the efficacy is often lower. For instance, protoplasts of Staphylococcus aureus and Staphylococcus epidermidis have shown resistance to Cecropin B, suggesting that the cytoplasmic membranes of Gram-positive organisms are inherently more resistant to the peptide. oup.com
Despite this, studies have documented the bactericidal effects of cecropins against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. animbiosci.org The amidation of Cecropin A's C-terminus has been shown to selectively improve its activity against Gram-positive bacteria. plos.org A recombinant Cecropin A with a chemically modified C-terminus demonstrated antimicrobial activity similar to the natural form, effectively killing most Gram-positive bacteria tested, whereas an unmodified recombinant version did not. asm.org
| Bacterial Species | Peptide Form | Observation | Reference |
|---|---|---|---|
| Staphylococcus aureus | Cecropin P4 | Demonstrated antimicrobial activity | animbiosci.org |
| Bacillus subtilis | Cecropin P4 | Demonstrated antimicrobial activity | animbiosci.org |
| Micrococcus luteus | Cecropin P4 | Demonstrated antimicrobial activity | animbiosci.org |
| Various Gram-positive bacteria | Recombinant Cecropin A (modified C-terminus) | Broad-spectrum activity restored | asm.org |
A critical aspect of Cecropin A's therapeutic potential is its effectiveness against multidrug-resistant (MDR) bacteria. mdpi.comnih.gov The rise of antibiotic-resistant pathogens has spurred the search for alternative antimicrobial agents, with AMPs like cecropin emerging as promising candidates. nih.govresearchgate.net
Cecropin A (CA) and a hybrid, Cecropin AD (CAD), have demonstrated robust, dose-responsive bactericidal activity against Gram-negative bacteria, including MDR strains. nih.govresearchgate.net Research highlights that the efficacy of cecropin against MDR bacteria is linked to its ability to destabilize the lipopolysaccharide (LPS) structure in the outer membrane of Gram-negative bacteria. nih.govresearchgate.net
Specifically, Cecropin A has shown potent antimicrobial activity against MDR Acinetobacter baumannii and Pseudomonas aeruginosa. sb-peptide.complos.org Fusing Cecropin A with an endolysin enhanced its bactericidal activity against various clinical isolates of MDR A. baumannii by 2- to 8-fold. frontiersin.orgfrontiersin.org Another study found that Tricoplusia ni cecropin A exhibited significant antibacterial and antibiofilm activities against colistin-resistant E. coli. mdpi.com Furthermore, tryptophan-substituted analogs of a Cecropin A-melittin hybrid peptide showed enhanced antibacterial activity against both Gram-negative and Gram-positive drug-resistant strains. mdpi.com
| Bacterial Strain | Peptide | Key Finding | Reference |
|---|---|---|---|
| MDR Acinetobacter baumannii | Cecropin A-fused AbEndolysin | 2-8 fold increase in bactericidal activity | frontiersin.orgfrontiersin.org |
| Colistin-Resistant Escherichia coli (ColREC) | Tricoplusia ni cecropin A | Significant antibacterial and antibiofilm activity | mdpi.com |
| MDR Pseudomonas aeruginosa | Tryptophan-substituted BP100 analogs | Superior efficacy in eradicating mature biofilms compared to BP100 | mdpi.com |
Activity Against Gram-Positive Bacterial Species
Antifungal Properties and Mechanisms
Cecropin A and its analogs also display significant antifungal activity against a variety of fungal pathogens. mdpi.commdpi.com Studies have shown its effectiveness against opportunistic pathogens like Candida albicans, as well as Aspergillus spp. and Fusarium spp. sb-peptide.comresearchgate.netnih.gov
The antifungal mechanism of cecropin involves multiple modes of action. Electron microscopy has revealed that cecropin can roughen and create nicks in the cell wall of C. albicans, ultimately leading to cell death. nih.govmdpi.com It also disrupts the fungal cell membrane by altering its permeability and fluidity, which can lead to cell necrosis. nih.govmdpi.com Additionally, cecropin can induce the production of excessive reactive oxygen species (ROS) within the fungal cell, causing changes in the mitochondrial membrane potential and contributing to cell death. nih.govmdpi.com
A study on Candida albicans determined the minimal inhibitory concentration (MIC) of a cecropin to be 0.9 μg/mL and the minimal fungicidal concentration (MFC) to be 1.8 μg/mL. nih.govresearchgate.net Another study showed that Cecropin A could achieve complete lethality against germinating conidia of Aspergillus spp. at approximately 25 mM and against both nongerminated and germinated conidia of Fusarium spp. at 1.5 mM. sb-peptide.com Hybrid peptides, such as CA-MA (a hybrid of Cecropin A and Magainin 2), have also shown powerful antifungal activity against Trichoderma species. jmicrobiol.or.kr
| Fungal Species | Peptide | Measurement | Value | Reference |
|---|---|---|---|---|
| Candida albicans | Cecropin | MIC | 0.9 µg/mL | nih.govresearchgate.net |
| Candida albicans | Cecropin | MFC | 1.8 µg/mL | nih.govresearchgate.net |
| Aspergillus spp. (germinating conidia) | Cecropin A | Complete Lethality | ~25 mM | sb-peptide.com |
| Fusarium spp. | Cecropin A | Complete Lethality | 1.5 mM | sb-peptide.com |
| Trichoderma reesei | CA-MA Hybrid Peptide | Powerful antifungal activity | N/A | jmicrobiol.or.kr |
| Trichoderma viride | CA-MA Hybrid Peptide | Powerful antifungal activity | N/A | jmicrobiol.or.kr |
Antiviral Activities Against Enveloped Viruses
Cecropin A and related peptides have demonstrated antiviral properties, particularly against enveloped viruses. sci-hub.sefrontiersin.org The mechanism is often linked to the disruption of the viral envelope or the inhibition of the virus-host cell fusion process. scielo.br
Synthetic hybrid peptides combining sequences from Cecropin A and Magainin 2 have shown potent antiviral activity. scielo.br Research on these hybrids revealed that increasing the hydrophobicity of the peptide could dramatically increase its ability to inhibit virus-cell fusion, suggesting this is a key factor in its antiviral action. sci-hub.se While some studies on specific cecropin-like peptides, such as Anisaxin-2S, showed limited direct antiviral activity against certain fish viruses, the broader family of cecropins is recognized for its potential against human viruses like Human Immunodeficiency Virus (HIV). plos.orgfrontiersin.org For instance, melittin (B549807), another insect-derived peptide often compared to cecropins, has shown virucidal activity against HIV-1. scielo.br
Antiprotozoal Activities
The spectrum of Cecropin A's biological activity extends to antiprotozoal effects. mdpi.com Cecropins and their synthetic analogs have been shown to be effective against several protozoan parasites. researchgate.net
Studies have demonstrated the activity of cecropin-derived peptides against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Plasmodium falciparum, a causative agent of malaria. plos.orgresearchgate.net A chimeric Cecropin A-Melittin hybrid peptide (CM11) has been evaluated for its anti-amoebic activity against trophozoites of Entamoeba histolytica. researchgate.net Furthermore, a specific peptide from Aedes aegypti, belonging to the cecropin family, has shown the ability to kill both Leishmania infantum and Leishmania braziliensis parasites. google.com
Selective Targeting of Malignant Cells
Cecropin A, a naturally occurring antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia, has demonstrated significant potential as an anticancer agent. nih.govwikipedia.org Its activity is characterized by a remarkable selectivity for malignant cells over healthy, non-malignant cells, a feature that makes it a promising candidate for therapeutic development. scirp.orgcabidigitallibrary.org This selective efficacy stems from fundamental biophysical differences between cancerous and normal eukaryotic cell membranes, which allows Cecropin A to preferentially interact with and disrupt tumor cells. cabidigitallibrary.org
Cecropin A exhibits potent, dose-dependent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. nih.govnih.gov Research has consistently shown its ability to inhibit the viability and proliferation of various tumor types, including bladder cancer, leukemia, breast adenocarcinoma, and hepatocellular carcinoma. scirp.orgnih.govmdpi.com
In studies on bladder cancer, Cecropin A was effective against multiple cell lines, demonstrating a significant inhibition of both cell viability and DNA synthesis. nih.gov Similarly, it has shown tumoricidal effects against breast adenocarcinoma (MDA-MB-231) and human mesothelioma (M14K) cell lines, with its efficacy being concentration-dependent. scirp.orgscirp.org The cytotoxic potential was significant at concentrations of 120 µM and persisted at 60 µM. scirp.orgscirp.org Further research has highlighted its activity against human promyelocytic leukemia cells (HL-60) and hepatocellular carcinoma cells (BEL-7402). nih.govnih.gov
The following table summarizes the inhibitory concentrations (IC₅₀) and cytostatic effects of Cecropin A on various cancer cell lines as reported in different studies.
| Cell Line | Cancer Type | Cecropin A Effect | Reference |
| 486P, RT4, 647V, J82 | Bladder Cancer | Average IC₅₀ (Viability): 220.05 µg/ml | nih.gov |
| 486P, RT4, 647V, J82 | Bladder Cancer | Average IC₅₀ (LDH Release): 295.6 µg/ml | nih.gov |
| MDA-MB-231 | Breast Adenocarcinoma | 32.9% cytostasis at 120 µM | scirp.orgscirp.org |
| HL-60 | Promyelocytic Leukemia | Dose-dependent loss of viability | nih.gov |
| BEL-7402 | Hepatocellular Carcinoma | Dose- and time-dependent proliferation inhibition | nih.gov |
| MCF-7 | Breast Cancer | IC₅₀ of >500 µg/mL (for hemolymph containing Cecropin A) | mdpi.com |
This table is for illustrative purposes. IC₅₀ values and other metrics can vary based on the specific experimental conditions, such as assay type and incubation time.
The selective targeting of malignant cells by Cecropin A is primarily attributed to differences in the composition and properties of cell membranes. cabidigitallibrary.org Cancer cell membranes typically have a higher content of negatively charged (anionic) molecules, such as phosphatidylserine, on their outer leaflet compared to the electrically neutral outer membranes of normal eukaryotic cells. cabidigitallibrary.orgdovepress.com
Cecropin A is a cationic peptide, meaning it carries a net positive charge. cabidigitallibrary.org This positive charge facilitates a strong electrostatic attraction to the anionic surfaces of cancer cells. cabidigitallibrary.orgdovepress.com In contrast, it has a much lower affinity for the zwitterionic (neutral) membranes of healthy cells like fibroblasts and erythrocytes, which explains its limited toxicity toward them. nih.govspandidos-publications.com
Once bound to the cancer cell membrane, the amphipathic nature of Cecropin A—possessing both hydrophobic and hydrophilic regions—allows it to insert into and disrupt the lipid bilayer. scirp.orgspandidos-publications.com This interaction leads to the formation of pores or ion-permeable channels in the membrane, disrupting the cellular ionic balance, causing depolarization, irreversible cytolysis, and ultimately, cell death. scirp.orgnih.govspandidos-publications.com Scanning electron microscopy has visually confirmed this mechanism, showing lethal membrane disruption in bladder cancer cells treated with Cecropin A, while benign fibroblasts remained unaffected. nih.gov
Beyond direct membrane lysis, Cecropin A is a potent inducer of apoptosis, or programmed cell death, in various cancer models. nih.govskums.ac.ir The specific apoptotic pathways activated can vary depending on the cancer cell type.
In human promyelocytic leukemia (HL-60) cells, Cecropin A induces apoptosis through a mechanism mediated by the generation of reactive oxygen species (ROS), but it appears to be independent of caspase activation. nih.gov This is characterized by DNA fragmentation, externalization of phosphatidylserine, and dissipation of the mitochondrial membrane potential. nih.gov
Conversely, in human hepatocellular carcinoma (BEL-7402) cells, the apoptosis induced by a cecropin from Musca domestica involves the extrinsic apoptotic pathway. nih.gov This is evidenced by the activation of key signaling molecules including Fas, Fas-ligand (Fas-L), caspase-8, and caspase-3. nih.govfrontiersin.org Similarly, in human esophageal cancer cells, Cecropin A was found to induce apoptosis through a mitochondria-mediated caspase pathway, involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Some studies suggest that certain cecropins can translocate across the cell membrane and directly interact with mitochondria, causing the release of cytochrome c and triggering the apoptotic cascade. spandidos-publications.com
Metastasis, the process by which cancer spreads, is critically dependent on the ability of cancer cells to detach from the primary tumor, migrate, and adhere to new sites. rsc.org Cecropin A has been shown to inhibit these key processes in cancer cells.
A study using a cecropin from Musca domestica on human hepatocellular carcinoma (BEL-7402) cells demonstrated a significant, concentration-dependent inhibition of both cell adhesion and migration. jst.go.jp This effect was linked to distinct morphological and molecular changes. jst.go.jp
Morphological Changes : Treatment with cecropin resulted in the destruction of microvilli on the tumor cell surface. Microvilli are cellular protrusions that play a role in cell-to-cell and cell-to-matrix interactions. The observed changes included curling of microvilli and the gradual breakdown of connections between tumor cells. jst.go.jp
Molecular Pathway Modulation : The inhibitory effect on adhesion and migration is also mediated by changes in the expression of key regulatory proteins. The study found that cecropin treatment led to a significant decrease in the expression of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix, facilitating invasion. jst.go.jp Concurrently, the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2) and E-cadherin, a protein crucial for cell-cell adhesion, was significantly increased. jst.go.jp The upregulation of E-cadherin is particularly important, as its loss is a hallmark of cells becoming more migratory and invasive. rsc.orgjst.go.jp
The table below summarizes the molecular changes induced by cecropin that affect cancer cell adhesion and migration.
| Protein | Function | Effect of Cecropin Treatment | Consequence | Reference |
| MMP-2 | Extracellular matrix degradation | Expression significantly reduced | Reduced cell invasion | jst.go.jp |
| TIMP-2 | Inhibitor of MMPs | Expression significantly increased | Reduced matrix degradation | jst.go.jp |
| E-cadherin | Cell-cell adhesion | Expression significantly increased | Increased cell adhesion, reduced migration | jst.go.jp |
Table of Compounds
Molecular and Cellular Basis of Pathogen Resistance to Cecropin a
Bacterial Adaptive Mechanisms to Antimicrobial Peptides
Bacteria can overcome the action of AMPs through various defense strategies, including altering their cell surface, degrading the peptide, or actively pumping it out of the cell. royalsocietypublishing.org These mechanisms are often interconnected and crucial for bacterial survival and virulence. royalsocietypublishing.org
A primary strategy for Gram-negative bacteria to resist cationic AMPs like Cecropin (B1577577) A is to modify the components of their outer membrane, particularly the lipopolysaccharide (LPS). royalsocietypublishing.org The lipid A moiety of LPS is a major target for these modifications, as it is a primary binding site for cationic peptides due to its negative charge. nih.govnih.gov By altering the structure of lipid A, bacteria can reduce the electrostatic attraction between their surface and Cecropin A, thereby inhibiting its antimicrobial action. nih.govbiorxiv.org
Key structural modifications include:
Addition of Cationic Groups: Bacteria can add positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN), to the phosphate (B84403) groups of lipid A. nih.govnih.govbiorxiv.orgmdpi.com This modification neutralizes the negative charge of the LPS, leading to electrostatic repulsion of cationic peptides. nih.govnih.gov For instance, Yersinia pestis modifies its lipid A with L-Ara4N at temperatures found in its flea vector, which confers resistance to cecropins. nih.govbiorxiv.org Deletion of the arn operon, which is responsible for this modification, renders Y. pestis susceptible to Cecropin A. biorxiv.org
Changes in Acylation: The number and length of acyl chains on lipid A can also be altered to modulate membrane fluidity and resistance. nih.govmdpi.com Enhanced acylation, such as the addition of a palmitoyl (B13399708) group by the enzyme PagP, increases the hydrophobicity of the outer membrane, which can contribute to resistance against certain AMPs. mdpi.comasm.org Conversely, at mammalian host temperatures, Y. pestis produces a predominantly tetraacylated lipid A, which makes it more sensitive to Cecropin A compared to the hexa-acylated form produced at lower temperatures. nih.govbiorxiv.org
| Modification Type | Enzymatic System/Gene | Bacterial Example | Effect on Cecropin A Interaction | Reference |
| Addition of L-Ara4N | arn operon | Yersinia pestis, Salmonella enterica | Reduces net negative charge of lipid A, causing electrostatic repulsion. | nih.govbiorxiv.org |
| Addition of Phosphoethanolamine (pEtN) | MCR-1, PmrC | Escherichia coli, Klebsiella pneumoniae | Decreases negative charge of lipid A, reducing binding affinity. | nih.govmdpi.comresearchgate.net |
| Increased Acylation (Palmitoylation) | PagP | Salmonella enterica, Escherichia coli | Increases membrane hydrophobicity, may enhance resistance to α-helical peptides. | mdpi.comasm.org |
| Decreased Acylation | - | Yersinia pestis (at 37°C) | Leads to a tetraacylated lipid A, increasing sensitivity to Cecropin A. | nih.govbiorxiv.org |
A direct and effective resistance mechanism is the enzymatic destruction of Cecropin A by bacterial proteases. royalsocietypublishing.org Secreted or outer membrane-bound proteases can cleave the peptide, rendering it inactive before it can reach its target, the cell membrane. royalsocietypublishing.orgbiorxiv.org This strategy is particularly effective against linear peptides like Cecropin A, which are more susceptible to proteolysis compared to cyclic peptides. royalsocietypublishing.orgresearchgate.net
Several bacterial proteases have been implicated in the degradation of cecropins:
OmpT: This outer membrane protease, found in species like Enterobacter cloacae and Escherichia coli, has been shown to contribute to resistance by cleaving cecropins. biorxiv.orgnih.govplos.orgnih.gov
PrtS: A zinc metalloprotease identified in Enterobacter cloacae is known to cleave Cecropin A. plos.orgnih.gov
Other Secreted Proteases: Staphylococci, for example, secrete various proteases, including metalloproteases like aureolysin and serine endopeptidases, which are known to degrade linear AMPs. royalsocietypublishing.org
| Protease | Location | Bacterial Example | Mechanism | Reference |
| OmpT | Outer Membrane | Enterobacter cloacae, Escherichia coli | Proteolytic cleavage of cecropin peptides. | biorxiv.orgnih.govplos.orgnih.gov |
| PrtS | - | Enterobacter cloacae | Zinc metalloprotease that cleaves Cecropin A. | plos.orgnih.gov |
| Aureolysin | Secreted | Staphylococcus spp. | Metalloprotease that degrades linear AMPs. | royalsocietypublishing.org |
| SepA | Secreted | Staphylococcus spp. | Metalloprotease that degrades linear AMPs. | royalsocietypublishing.org |
Bacteria can actively expel AMPs from the cell using efflux pumps, which are transport proteins located in the cell membrane. asm.orgresearchgate.net These systems can recognize and export a wide range of structurally diverse compounds, contributing significantly to multidrug resistance. mdpi.comnih.gov By pumping the peptide out, the bacterium maintains a sub-lethal intracellular concentration. nih.gov Another strategy is exclusion, where components like capsular polysaccharides can trap AMPs, preventing them from reaching the membrane. biorxiv.orgplos.org
Key efflux and exclusion systems include:
Efflux Pumps: Several families of efflux pumps are involved in AMP resistance, including the Resistance-Nodulation-Cell Division (RND), ATP-Binding Cassette (ABC), and Small Multidrug Resistance (SMR) families. mdpi.comnih.gov The AcrAB-TolC system in E. coli is a well-studied RND pump that can efflux various harmful molecules. nih.gov Interestingly, some studies suggest that Cecropin A can inhibit the activity of efflux pumps in bacteria like uropathogenic E. coli, highlighting a complex interplay. frontiersin.orgfrontiersin.org
Sap System: The Sfp-type ABC transporter (Sap, sensitive to antimicrobial peptides) system is another mechanism implicated in AMP resistance. It is thought to import AMPs into the cytoplasm for subsequent degradation by cytoplasmic peptidases. biorxiv.orgplos.orgnih.gov
Exclusion by Capsule: The production of exopolysaccharides or capsular polysaccharides (CPS) can provide a physical barrier that traps AMPs, preventing them from reaching the bacterial cell membrane. biorxiv.orgplos.org
| System Type | System Name | Family | Bacterial Example | Function | Reference |
| Efflux Pump | AcrAB-TolC | RND | Escherichia coli | Extrudes toxic compounds, including AMPs, from the cell. | nih.govnih.gov |
| Efflux Pump | MtrCDE | RND | Neisseria spp. | Translocates AMPs out of the cell. | asm.orgnih.gov |
| Transporter | Sap System | ABC | Salmonella Typhimurium, Enterobacter cloacae | Imports AMPs into the cytoplasm for degradation. | biorxiv.orgplos.orgnih.gov |
| Exclusion | Capsule/CPS | - | Enterobacter spp., Klebsiella pneumoniae | Traps AMPs, preventing them from reaching the cell membrane. | biorxiv.orgasm.orgplos.org |
Enzymatic Degradation of Peptide (e.g., Proteolytic Cleavage)
Host and Pathogen Regulatory Systems Governing Resistance
The expression of AMP resistance mechanisms is not always constitutive; it is often tightly regulated by sophisticated sensory systems that detect the presence of peptides or the cellular damage they cause. royalsocietypublishing.org This allows bacteria to mount a rapid and efficient defense while conserving energy when the threat is absent. royalsocietypublishing.org
Two-component signal transduction systems (TCS) are a primary means by which bacteria sense and respond to environmental stimuli, including AMPs. frontiersin.orgusda.gov The PhoPQ system is a central regulator of AMP resistance in many Gram-negative bacteria, including Salmonella, Yersinia, and Escherichia coli. royalsocietypublishing.orgfrontiersin.org
The PhoPQ system consists of:
PhoQ: A transmembrane sensor kinase that detects environmental signals. frontiersin.orgnih.gov It can be activated directly by cationic antimicrobial peptides, as well as by low magnesium concentrations and acidic pH. frontiersin.orgnih.gov
PhoP: A cytoplasmic response regulator. frontiersin.orgnih.gov Upon activation by PhoQ, PhoP is phosphorylated and acts as a transcription factor, upregulating the expression of a large set of genes known as the PhoP regulon. asm.orgnih.gov
The activation of PhoPQ leads to the expression of genes involved in LPS modification, such as the arn operon (for L-Ara4N addition) and pagP (for lipid A acylation), thereby remodeling the cell surface to make it more resistant to peptides like Cecropin A. royalsocietypublishing.orgmdpi.com Studies have shown that deletion of phoPQ in pathogens like Erwinia amylovora and Sodalis glossinidius results in significantly increased susceptibility to Cecropin A. nih.govresearchgate.net The PhoPQ system can also activate other regulatory systems, such as PmrAB, to further enhance resistance. royalsocietypublishing.orgmdpi.com
Bacteria possess envelope stress response systems that monitor the integrity of their cell envelope and initiate protective measures when damage is detected. biorxiv.orgfrontiersin.org The Regulator of Capsule Synthesis (Rcs) system is a complex phosphorelay pathway in Enterobacterales that responds to outer membrane and peptidoglycan stress, including that induced by AMPs. biorxiv.orgfrontiersin.orgnih.gov
The Rcs system is activated by perturbations in the outer membrane, such as those caused by polymyxins and likely other membrane-active peptides like Cecropin A. frontiersin.orgnih.gov The core components include the sensor proteins RcsF, RcsC, and RcsD, and the response regulator RcsB. biorxiv.orgplos.orgnih.gov
Upon activation, the Rcs system upregulates the expression of various genes, most notably those involved in the synthesis of colanic acid capsule. plos.org This capsule can act as a protective barrier, sequestering AMPs and preventing them from reaching the cell membrane. biorxiv.orgplos.org Research in Enterobacter cloacae has identified the Rcs system, alongside PhoPQ and the protease OmpT, as one of three key genetic factors that collectively contribute to resistance against cecropins. biorxiv.orgnih.govplos.org There is also evidence of crosstalk between the Rcs and PhoPQ systems, suggesting a coordinated regulatory network to combat the threat of antimicrobial peptides. frontiersin.org
Two-Component Signal Transduction Systems (e.g., PhoPQ)
Phenotypic Manifestations of Resistance (e.g., Inoculum-Dependent Survival)
The resistance of pathogenic bacteria to Cecropin A is not always a static, all-or-nothing phenomenon. Instead, it often manifests through dynamic, population-level behaviors that are influenced by environmental conditions, most notably the initial bacterial density, a phenomenon known as the inoculum effect. This effect describes the observation that the minimum inhibitory concentration (MIC) of an antimicrobial agent increases as the number of initial bacterial cells (the inoculum) increases.
One of the key phenotypic manifestations of resistance to cecropins is inoculum-dependent survival. biorxiv.orgplos.org Studies on the opportunistic pathogen Enterobacter cloacae exposed to cecropin B (a close relative of Cecropin A) have demonstrated that the killing efficacy of the peptide is highly dependent on the initial bacterial concentration. plos.orgnih.gov At low inoculum densities, cecropin can effectively sterilize the bacterial population. However, at high inoculum densities, the same concentration of the peptide may only cause an initial die-off, after which the surviving population can recover and resume growth. plos.orgplos.orgplos.org This suggests that at a higher cell density, the bacterial population as a whole can absorb or neutralize the peptide, reducing the effective concentration of Cecropin A below the threshold required for killing all cells. plos.org
This inoculum-dependent survival is often linked to the phenomenon of heteroresistance, where a bacterial population contains a subpopulation of cells that are phenotypically more resistant to an antimicrobial agent than the majority of the population. biorxiv.orgnih.govplos.org Single-cell analysis of E. cloacae has revealed heterogeneity in cell survival in the presence of cecropin. biorxiv.orgplos.org While a significant portion of the population may lyse upon exposure, a fraction of cells can survive and continue to divide. plos.org This is not necessarily due to pre-existing genetic mutations conferring stable resistance, but rather a transient phenotypic state. This "dynamic survival" allows a portion of the population to persist through the initial antimicrobial onslaught, eventually repopulating the culture once the peptide concentration has been sufficiently reduced. plos.orgplos.org
The ability of a bacterial population to collectively withstand Cecropin A at high densities is a significant challenge. It implies that the local concentration of bacteria at the site of an infection can dramatically influence the therapeutic efficacy of the peptide. This phenomenon is a critical consideration in the development of antimicrobial peptides as therapeutic agents, as the bacterial load in many clinical infections is substantial.
Research has identified several bacterial species that exhibit inoculum-dependent resistance to cecropins. The following table summarizes key findings related to this phenotypic manifestation of resistance.
| Bacterial Species | Cecropin Type | Key Findings |
| Enterobacter cloacae | Cecropin B | Exhibits inoculum-dependent killing, with higher initial cell densities leading to increased survival and regrowth. plos.orgnih.gov Single-cell analysis shows population heterogeneity in response to the peptide, a characteristic of heteroresistance. biorxiv.orgplos.org |
| Vibrio anguillarum | Cecropin B | Demonstrates resistance through a reversible adaptation when exposed to the peptide. This change in susceptibility is correlated with significant alterations to the outer surface of the bacterial cells. nih.gov |
| Escherichia coli | Cecropin A | While generally susceptible, the efficacy of Cecropin A can be influenced by inoculum size. frontiersin.org Sub-inhibitory concentrations can induce changes in gene expression, indicating a bacterial stress response. frontiersin.org |
| Bacteroides fragilis | Cecropin A | The minimal inhibitory concentration (MIC) of Cecropin A against this anaerobic bacterium can be influenced by the testing methodology and potentially the initial inoculum. pjps.pk |
This interactive data table highlights the varied responses of different bacteria to Cecropin A, underscoring the importance of considering inoculum density when evaluating the potential efficacy of this antimicrobial peptide.
Biotechnological Applications and Peptide Engineering Strategies for Cecropin a
Rational Design and Synthesis of Cecropin (B1577577) A Analogs and Hybrid Peptides
The development of Cecropin A analogs and hybrid peptides through rational design is a key strategy to overcome limitations of the native peptide, such as stability and specificity, and to enhance its therapeutic potential.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Functionality
Understanding the relationship between the structure of Cecropin A and its biological activity is fundamental to designing more effective analogs. Cecropin A is characterized by two α-helical domains, an amphipathic N-terminal helix and a hydrophobic C-terminal helix, connected by a flexible hinge region. nih.govmdpi.com
Key determinants of Cecropin A's antimicrobial potency and cell selectivity include its net positive charge, hydrophobicity, and amphipathicity. researchgate.net The N-terminal helix, with its cationic residues, is crucial for the initial interaction with the negatively charged bacterial membranes. nih.govnih.gov For instance, Trp2 and Phe5 in the N-terminal helix play a significant role in attracting the peptide to the bacterial cell membrane. nih.govnih.gov The hydrophobic C-terminal helix is primarily responsible for its potent activity against Gram-negative bacteria. nih.gov
Researchers have designed and synthesized various analogs to probe these relationships. For example, a mutant of Bombyx mori Cecropin A with specific amino acid substitutions (E9 to H, D17 to K, K33 to A) exhibited higher antibacterial activity and improved stability compared to the wild type. researchgate.net These studies provide a blueprint for creating novel Cecropin A variants with tailored functionalities.
Engineering for Improved Stability and Specificity Profiles
A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases and their potential for non-specific toxicity. Engineering strategies aim to address these issues. Hybridization, which involves combining functional domains from different AMPs, is a promising approach. mdpi.comresearchgate.net
The N-terminal fragment of Cecropin A (CA 1-8) has been frequently used to create hybrid peptides with reduced cytotoxicity and enhanced stability. mdpi.com For instance, hybrid peptides combining the N-terminal sequence of Cecropin A with sequences from melittin (B549807), magainin 2, or bombinin have shown improved antibacterial activities. jmicrobiol.or.kr Specifically, a hybrid of Cecropin A and Magainin 2 (CA-MA) demonstrated strong antifungal activity. researchgate.netjmicrobiol.or.kr Computational analyses have shown that such hybrid structures can exhibit increased stability. researchgate.net
Furthermore, modifications such as C-terminal amidation have been shown to stabilize the α-helical structure and enhance antibacterial activity. nih.gov The substitution of L-amino acids with D-amino acids is another strategy to increase resistance to proteolytic degradation. nih.gov
Development of Fusion Proteins with Other Antimicrobial Agents (e.g., Endolysins)
To broaden the antimicrobial spectrum and enhance lytic activity, particularly against Gram-negative bacteria, Cecropin A has been fused with other antimicrobial proteins like endolysins. nih.govfrontiersin.orgnih.gov Endolysins are enzymes produced by bacteriophages that degrade the bacterial cell wall. nih.gov However, the outer membrane of Gram-negative bacteria often presents a barrier to endolysins. nih.govfrontiersin.org
Fusing Cecropin A to the N-terminus of an endolysin can overcome this limitation. nih.govmdpi.com The Cecropin A moiety disrupts the outer membrane, allowing the endolysin to access and degrade the peptidoglycan layer, leading to enhanced bactericidal activity. nih.govfrontiersin.orgnih.gov For example, a fusion protein of Cecropin A and the endolysin AbEndolysin showed significantly increased lytic potential against multidrug-resistant Acinetobacter baumannii. nih.govfrontiersin.orgresearchgate.net The bactericidal activity of this chimeric protein was at least 2 to 8 times greater than the parental endolysin. researchgate.net Similarly, fusing Cecropin A to the endolysin ST01 improved its lytic activity against various Gram-negative pathogens. nih.gov These engineered fusion proteins, sometimes referred to as "artilysins," represent a powerful new class of antimicrobials. nih.govfrontiersin.org
Advanced Production and Purification Systems for Cecropin A
The large-scale and cost-effective production of Cecropin A is crucial for its potential clinical and biotechnological applications. Both microbial and plant-based expression systems are being actively developed.
Recombinant Expression in Microbial Systems
Escherichia coli is a widely used host for the recombinant production of AMPs due to its rapid growth, low cost, and high expression yields. mdpi.comsmujo.id However, the inherent toxicity of AMPs to the host cells and their susceptibility to proteolytic degradation pose significant challenges. mdpi.comacs.org
To circumvent these issues, Cecropin A is often expressed as a fusion protein with a larger, protective partner. acs.orgnih.gov Common fusion partners include thioredoxin (Trx), maltose-binding protein (MBP), and calmodulin (CaM). acs.orgnih.govscielo.br These fusion tags can protect the peptide from degradation, neutralize its toxicity, and facilitate purification. scielo.br For example, a fusion of Cecropin XJ with thioredoxin resulted in a high yield of 10 mg/L of culture medium. nih.gov Another innovative approach involves fusing Cecropin A with a self-aggregating protein, ELK16, which allows for simple and cost-effective purification. nih.gov
Following expression, the fusion tag is typically cleaved off using specific proteases to release the active Cecropin A peptide. acs.org
Plant-Based Expression Systems for Sustainable Production
Plant-based systems, or "molecular farming," offer a promising alternative for the large-scale production of recombinant proteins, including Cecropin A. mdpi.com This method presents advantages such as low production costs, scalability, and reduced risk of contamination with human pathogens. nih.gov
Transgenic rice has been successfully engineered to produce Cecropin A. remedypublications.comnih.govnih.gov To prevent toxicity to the plant cells, the expression of the Cecropin A gene is often targeted to specific tissues, such as the seed endosperm, using tissue-specific promoters. nih.gov In one strategy, Cecropin A was accumulated in protein bodies within the rice seed. nih.gov Another approach involves fusing Cecropin A to oleosin, a protein found in oil bodies, which sequesters the peptide and prevents it from harming the plant cells. nih.gov This method resulted in an accumulation of approximately 38 μg of Cecropin A per gram of seed. nih.gov The plant-produced Cecropin A has been shown to be biologically active and can confer enhanced resistance to fungal and bacterial pathogens in the transgenic plants themselves. nih.govresearchgate.net
Table of Research Findings on Cecropin A Engineering and Production
| Strategy | Specific Example | Key Findings | Reference(s) |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Mutant of Bombyx mori Cecropin A | Amino acid substitutions (E9H, D17K, K33A) led to higher antibacterial activity and thermostability. | researchgate.net |
| Peptide Hybridization | Cecropin A - Magainin 2 (CA-MA) | Showed potent antifungal activity against Trichoderma species with low hemolytic activity. | jmicrobiol.or.kr |
| Fusion with Endolysins | Cecropin A - AbEndolysin (eAbEndolysin) | Increased bactericidal activity by at least 2-8 fold against multidrug-resistant Acinetobacter baumannii. | nih.govfrontiersin.orgresearchgate.net |
| Recombinant Microbial Production | Cecropin XJ with Thioredoxin fusion in E. coli | Yielded 10 mg/L of purified fusion protein with potent antimicrobial and antitumor activity. | nih.gov |
| Plant-Based Production | Cecropin A expression in rice seed oil bodies (fused to oleosin) | Achieved accumulation of ~38 µg/g of seed; the released peptide was biologically active. | nih.gov |
| Plant-Based Production | Cecropin A expression in rice endosperm | Resulted in accumulation in protein bodies and conferred resistance to fungal and bacterial pathogens. | nih.gov |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| AbEndolysin |
| Ampicillin |
| Aztreonam |
| Bombinin |
| BMAP-27 |
| Calmodulin (CaM) |
| Cefotaxime |
| Ceftazidime |
| Cecropin A |
| Cecropin B |
| Cecropin D |
| Cecropin P1 |
| Cecropin XJ |
| Colistin |
| D2A21 |
| Dermaseptin B1 |
| DiI |
| Dodecylphosphocholine (B1670865) (DPC) |
| Drosocin |
| ELK16 |
| Endolysin |
| Enterokinase (EK) |
| Esculentin-2 |
| Fowlicidin-2 |
| Glutelin B1 |
| Glutelin B4 |
| Green fluorescent protein |
| Hexafluoroisopropyl (HFIP) alcohol |
| His-tag |
| Histatin 5 |
| Imipenem |
| Isopropyl β-d-1-thiogalactopyranoside (IPTG) |
| KR12AGPWR6 |
| LL-37 |
| Mac1 |
| Magainin 2 |
| Maltose-binding protein (MBP) |
| Melittin |
| Meropenem |
| MsrA2 |
| MsrA3 |
| mtEC340 |
| Nisin |
| Oleosin |
| OP-145 |
| Palusterin-2CE |
| Papiliocin |
| Pep05 |
| Pexiganan |
| PlyA |
| Polybia-CP |
| Protegrin-1 |
| SMAP-29 |
| ST01 |
| SUMO tag |
| Tachyplesin I |
| Thioredoxin (Trx) |
| Tritrpticin |
Synergistic Combinations in Antimicrobial Strategies
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic approaches. One promising strategy involves the use of antimicrobial peptides (AMPs) like Cecropin A in combination with other agents to enhance their efficacy and combat resistance. frontiersin.org Synergistic interactions can lead to improved therapeutic outcomes, often at lower concentrations of the individual components, thereby potentially reducing toxicity and the likelihood of resistance development. frontiersin.orgmdpi.com
Co-application with Conventional Antimicrobial Compounds
The combination of Cecropin A and its analogues with conventional antibiotics has shown considerable promise in overcoming bacterial resistance. mdpi.com This synergistic effect is often attributed to the ability of Cecropin A to permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics into the cell. mdpi.comasm.org This enhanced uptake allows the conventional antibiotic to reach its intracellular target more effectively, resulting in a more potent antimicrobial effect. asm.org
Research has demonstrated that such combinations can significantly lower the minimum inhibitory concentrations (MICs) of both the peptide and the antibiotic. For instance, a derivative of Cecropin A, known as Cecropin A2, exhibited a synergistic relationship with tetracycline (B611298) against Pseudomonas aeruginosa, reducing the MIC of both compounds by eight-fold. asm.org This combination proved effective both in laboratory settings and in a Galleria mellonella animal model. asm.org The mechanism behind this synergy involves Cecropin A2 binding to lipopolysaccharides on the bacterial surface, leading to membrane permeabilization and interaction with bacterial DNA, which in turn facilitates the translocation of tetracycline into the cytoplasm. asm.org
Similarly, a novel hybrid peptide, HEA-9, derived from Cecropin A and BAMP-27, demonstrated significant synergistic activity when combined with conventional antibiotics against both sensitive and multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. japsonline.com In some cases, the MIC of HEA-9 in combination with traditional antibiotics was reduced to as low as 0.098 µM. japsonline.com Furthermore, combinations of a Cecropin A-like peptide, CeHS-1 GPK, with kanamycin (B1662678) showed synergistic effects against Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com
The synergistic potential of Cecropin A also extends to disrupting biofilms, which are notoriously difficult to eradicate with conventional antibiotics alone. Cecropin A has been shown to disrupt biofilms of uropathogenic E. coli, thereby enhancing the efficacy of the antibiotic nalidixic acid and leading to a synergistic clearance of infections without inducing resistance. frontiersin.orgnih.gov This highlights the dual benefit of using Cecropin A in combination therapy: enhancing the potency of existing antibiotics and combating resistance mechanisms like biofilm formation.
Table 1: Synergistic Activity of Cecropin A and its Derivatives with Conventional Antibiotics
| Cecropin Derivative | Antibiotic | Target Organism | Key Finding | Reference |
|---|---|---|---|---|
| Cecropin A2 | Tetracycline | Pseudomonas aeruginosa | 8-fold reduction in MIC for both agents. asm.org | asm.org |
| HEA-9 (Cecropin A/BAMP-27 hybrid) | Various | Staphylococcus aureus, Escherichia coli (MDR strains) | Significant reduction in MIC, down to 0.098 µM in some cases. japsonline.com | japsonline.com |
| CeHS-1 GPK (Cecropin A-like) | Kanamycin | Bacillus subtilis, Pseudomonas aeruginosa | Synergistic effect observed. mdpi.com | mdpi.com |
| Cecropin A | Nalidixic acid | Uropathogenic E. coli | Disruption of biofilms and enhanced antibiotic efficacy. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Cec4 | Traditional antibiotics | Carbapenem-resistant Klebsiella pneumoniae | Enhanced antibacterial effect. nih.gov | nih.gov |
Combination with Other Bioactive Molecules (e.g., Essential Oils)
The synergistic application of Cecropin A extends beyond conventional antibiotics to include other bioactive molecules, notably essential oils (EOs). EOs are complex mixtures of volatile compounds derived from plants, known for their antimicrobial properties. mdpi.com The combination of Cecropin A with EOs represents a promising strategy to combat antibiotic resistance by leveraging the distinct mechanisms of action of these natural compounds. mdpi.comnih.gov
A study investigating the combined effects of Cecropin A and three essential oils—winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum)—against Escherichia coli and Salmonella enterica serovar Typhimurium revealed significant synergistic interactions. mdpi.comresearchgate.net While winter savory and cinnamon EOs demonstrated strong individual antibacterial activity, the combination of these EOs with Cecropin A resulted in enhanced antimicrobial effects. mdpi.com For instance, against S. enterica Typhimurium, a 100% synergistic effect was observed with the combination of winter savory EO and Cecropin A. mdpi.com Even though Cecropin A alone showed lower efficacy compared to some EOs, its combination allowed for antibacterial activity at a dilution as low as 1:64. mdpi.comresearchgate.net
The proposed mechanism for this synergy involves the different modes of action of AMPs and EOs. mdpi.com While AMPs like Cecropin A primarily act by forming pores in the bacterial cell membrane, EOs tend to cause more extensive disruption and envelop the bacteria. mdpi.com This dual assault on the bacterial cell envelope likely leads to a more profound and rapid bactericidal effect.
Table 2: Synergistic Activity of Cecropin A with Essential Oils against Gram-Negative Bacteria
| Essential Oil | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Winter Savory (Satureja montana) | Salmonella enterica serovar Typhimurium | 100% synergistic effect observed. mdpi.com | mdpi.com |
| Winter Savory (Satureja montana) | Escherichia coli | Synergistic effects noted. mdpi.com | mdpi.com |
| Cinnamon (Cinnamomum zeylanicum) | Escherichia coli, Salmonella enterica serovar Typhimurium | Synergistic effects observed in combination with other EOs and Cecropin A. mdpi.com | mdpi.com |
| Bergamot (Citrus bergamia) | Escherichia coli, Salmonella enterica serovar Typhimurium | Synergistic effects noted in combination with other EOs and Cecropin A. mdpi.com | mdpi.com |
Integration with Physical Interventions (e.g., Ultrasound)
The efficacy of Cecropin A can be further amplified by integrating its application with physical interventions such as ultrasound. Ultrasound, a form of mechanical energy, can induce cavitation—the formation and collapse of microbubbles—which can temporarily disrupt bacterial cell membranes, a process known as sonoporation. researchgate.netresearchgate.net This transient increase in membrane permeability can facilitate the entry of antimicrobial agents like Cecropin A, leading to a synergistic bactericidal effect. researchgate.net
Research has demonstrated a significant synergistic effect between ultrasonication and the antimicrobial peptide Cecropin P1 in the inactivation of Escherichia coli O157:H7. researchgate.net The combined treatment was more effective at deactivating the bacteria than either ultrasonication or Cecropin P1 alone. researchgate.net This synergy was found to be more pronounced at higher ultrasonication frequencies and power levels. researchgate.net For example, a combination of ultrasound at 47 kHz and Cecropin P1 for just one minute resulted in a six-log reduction in cell density. researchgate.net
The underlying mechanism for this synergy is the ability of acoustic cavitation to enhance the pore-forming activity of Cecropin P1 in the bacterial cell membrane. researchgate.net The transient pores created by ultrasound allow for increased uptake of the peptide, leading to more efficient cell killing. researchgate.net This combined approach holds promise for applications where a rapid and effective reduction in microbial load is required, such as in food preservation. purdue.edu
Table 3: Synergistic Effect of Ultrasound and Cecropin P1 on E. coli O157:H7 Inactivation
| Treatment | Conditions | Result | Reference |
|---|---|---|---|
| Ultrasonication + Cecropin P1 | 47 kHz, 8 W, 1 min | 6-log reduction in cell density. researchgate.net | researchgate.net |
| Ultrasonication + Cecropin P1 | 22 kHz, 8 W, 15 min | 6-log reduction in cell density. researchgate.net | researchgate.net |
| Ultrasonication + Cecropin P1 | Continuous flow system | Synergy demonstrated, more effective at higher frequencies and power. researchgate.net | researchgate.net |
Future Directions and Emerging Research Avenues in Cecropin a Studies
Unraveling Complex Mechanistic Ambiguities and Interdependencies
While the membrane-disrupting capability of Cecropin (B1577577) A is a cornerstone of its antimicrobial action, the precise details of this process are still being investigated. nih.govmdpi.com Initially, it was believed that Cecropins form pores in bacterial membranes, leading to cell lysis. biorxiv.org However, more recent models suggest a more nuanced mechanism where the peptides first interact with the lipid bilayer surface, insert their hydrophobic regions, and then form ion-permeable pores. mdpi.com
A key area of future research will be to fully understand the role of specific structural features of Cecropin A. For instance, the flexible hinge region is thought to be crucial for the peptide to span and disrupt the bacterial lipid membrane. rcsb.orgacs.org The significance of the tryptophan residue at the N-terminus for its full antimicrobial effect is also an area of active study. mdpi.comrcsb.org
Furthermore, the interplay between Cecropin A and other immune molecules is not yet fully understood. While it is known that Cecropins are a vital part of the systemic immune response in insects like Drosophila, their potential synergistic or antagonistic interactions with other antimicrobial peptides (AMPs) require further exploration. biorxiv.org It is hypothesized that the presence of multiple AMPs with overlapping functions is a strategy to prevent pathogens from developing resistance. mdpi.com
Development of Advanced Delivery Systems for Targeted Action
A significant hurdle in the therapeutic application of Cecropin A is its susceptibility to degradation by proteases. mdpi.com To overcome this, researchers are actively developing advanced delivery systems. These systems aim to protect the peptide, increase its stability, and ensure it reaches the intended target in the body. mdpi.com
One promising approach involves the use of nanoparticles. mdpi.commdpi.com For example, encapsulating Cecropin B, a close relative of Cecropin A, in chitosan (B1678972) particles has been shown to increase its lifespan and improve its effectiveness against multidrug-resistant bacteria. mdpi.com Another strategy involves conjugating AMPs with gold nanoparticles to enhance their stability and antimicrobial efficiency. mdpi.com
The use of lipid-based nanoparticles, such as cubosomes, is also being investigated as a delivery vehicle for Cecropin A. mdpi.com These systems can potentially decrease the required dose of the peptide, thereby reducing the risk of any potential side effects. mdpi.com The development of such delivery systems is a critical step towards the clinical application of Cecropin A for treating bacterial infections. researchgate.net
Exploration of Novel Therapeutic and Biotechnological Applications Beyond Antimicrobial Properties
The potential of Cecropin A extends far beyond its direct antimicrobial effects. A growing body of research is uncovering its multifaceted capabilities, opening up new avenues for therapeutic and biotechnological applications.
Anti-cancer Activity: Several studies have demonstrated the potent anti-tumor activity of Cecropin A and its analogs against various cancer cell lines, including leukemia, lymphoma, and bladder cancer. wikipedia.orgscirp.orgsb-peptide.com A key advantage is its selectivity, showing significant cytotoxicity towards cancer cells while having low toxicity against normal mammalian cells. wikipedia.orgmdpi.com The proposed mechanism involves the formation of pores in the membranes of cancer cells. wikipedia.org Future research will likely focus on in vivo studies to validate these findings and explore its potential as a novel anti-cancer drug. scirp.orgmdpi.com
Anti-inflammatory and Immunomodulatory Effects: Cecropin A has been shown to possess anti-inflammatory properties. sb-peptide.comnih.gov It can suppress the production of inflammatory molecules in response to bacterial components like lipopolysaccharide (LPS). sb-peptide.com Furthermore, studies on a cecropin-like peptide, anisaxin-2S, suggest potential immunomodulatory properties, although more research is needed to fully understand these effects. frontiersin.org Recent findings also indicate that Cecropin A can alleviate inflammatory bowel disease (IBD) by modulating the gut microbiota, suggesting a therapeutic role in inflammatory conditions. frontiersin.org
Biotechnological Applications: The potent lytic activity of Cecropin A against a broad spectrum of pathogens makes it a valuable tool in biotechnology. plos.org One significant application is in the development of transgenic plants with enhanced resistance to bacterial and fungal pathogens. bvsalud.orgresearchgate.net Researchers have successfully produced biologically active Cecropin A in rice seeds, demonstrating its potential for crop protection. plos.orgresearchgate.netnih.gov This could offer a sustainable alternative to chemical pesticides in agriculture. researchgate.net
| Application Area | Specific Finding | Reference |
| Oncology | Cecropin A demonstrates cytotoxic activity against bladder cancer cell lines. | wikipedia.org |
| Cecropin A and Drosocin show anti-tumor effects against hematopoietic tumors in Drosophila. | mdpi.com | |
| Inflammation | Cecropin A exhibits anti-inflammatory activity by suppressing inflammatory cytokine release. | sb-peptide.com |
| Cecropin A alleviates DSS-induced colitis in mice by modulating gut microbiota. | frontiersin.org | |
| Biotechnology | Transgenic rice producing Cecropin A shows resistance to fungal and bacterial pathogens. | researchgate.net |
| Production of bioactive Cecropin A in rice seed oil bodies for potential use in crop protection. | plos.orgnih.gov |
Computational Prediction and Validation of Peptide Interactions and Functionality
Computational methods are becoming increasingly vital in the study of Cecropin A, offering powerful tools to predict and understand its complex interactions and functions. nih.govacs.orgnih.gov Molecular dynamics simulations and other computational techniques can provide insights that are difficult to obtain through experimental methods alone. nih.govacs.orgnih.govresearchgate.net
Spectroscopic and computational studies have been used to compare the membrane interactions of Cecropin A with other peptides, revealing that Cecropin A tends to remain localized to the lipid headgroup region of membranes. nih.govacs.orgnih.govresearchgate.net This type of analysis helps to elucidate the structural basis for its specificity towards microbial cells. researchgate.net
Bioinformatics tools are also being used to design new Cecropin A analogs with enhanced antimicrobial activity or other desirable properties. mdpi.com By predicting the effects of amino acid substitutions, researchers can rationally design peptides with improved stability, efficacy, or target specificity. mdpi.comfrontiersin.org For example, computational predictions have guided the design of mutant peptides with increased positive charge and optimized hydrophobicity, resulting in enhanced antimicrobial activity. mdpi.com
Q & A
Q. What are the key structural features of Cecropin A that contribute to its antimicrobial activity?
Cecropin A's activity is linked to its amphipathic α-helical structure, which enables membrane disruption. Methodologically, techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are used to characterize its conformation in lipid environments . For example, NMR studies in dodecylphosphocholine micelles revealed a helical N-terminal region critical for pore formation .
Q. What experimental models are commonly used to assess Cecropin A’s effects on epithelial barrier function?
The IPEC-J2 cell line (porcine intestinal epithelial cells) is a standard model for studying barrier integrity. Researchers measure transepithelial electrical resistance (TER) and paracellular permeability using fluorescein isothiocyanate (FITC)-dextran assays. These methods quantify changes in tight junction functionality under Cecropin A treatment .
Q. How can researchers quantify Cecropin A’s bioactivity in vitro?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purity assessment and quantification. Bioactivity is measured via minimum inhibitory concentration (MIC) assays against Gram-negative bacteria (e.g., E. coli), with data normalized to peptide concentration and solvent controls .
Advanced Research Questions
Q. What computational strategies are effective for designing hybrid peptides derived from Cecropin A?
Hybrid designs often combine Cecropin A’s α-helical domains with motifs from other antimicrobial peptides (e.g., magainin II). Bioinformatics tools like molecular dynamics (MD) simulations predict stability and membrane interactions, while in silico mutagenesis identifies residues critical for activity. Experimental validation includes circular dichroism for structural confirmation and radial diffusion assays for efficacy .
Q. How can conflicting results on Cecropin A’s cytotoxicity be resolved?
Contradictions often arise from differences in experimental parameters:
- Concentration : Cytotoxicity thresholds vary by cell type (e.g., cancer vs. normal cells).
- Assay selection : MTT assays may overestimate toxicity compared to live/dead staining.
- Solvent controls : DMSO or PBS vehicle effects must be ruled out. Systematic replication under standardized conditions (e.g., ISO 10993-5 for biocompatibility testing) is recommended .
Q. What methodologies elucidate Cecropin A’s interaction with intracellular signaling pathways (e.g., MEK/ERK)?
Western blotting and phospho-specific antibodies are used to track pathway activation. In IPEC-J2 cells, Cecropin A upregulates ERK phosphorylation, which enhances barrier function. siRNA knockdown of MEK/ERK components can confirm mechanistic links, supplemented by immunofluorescence for subcellular localization .
Q. How do in vivo pharmacokinetic properties of Cecropin A influence experimental design?
In vivo studies must account for rapid proteolytic degradation. Strategies include:
Q. What approaches are used for structure-activity relationship (SAR) analysis of Cecropin A analogs?
SAR studies employ alanine scanning mutagenesis to identify critical residues, followed by MD simulations to assess conformational stability. For example, truncating the C-terminal hydrophobic region reduces hemolytic activity while retaining antimicrobial efficacy .
Q. How can researchers differentiate between membrane disruption and intracellular targeting mechanisms?
Dual methodologies are required:
Q. What experimental frameworks address bacterial resistance to Cecropin A?
Resistance studies use serial passage assays under sub-MIC conditions. Genomic sequencing (e.g., RNA-Seq) identifies upregulated efflux pumps or modified lipid A biosynthesis pathways. Cross-resistance profiling with polymyxin B provides comparative insights .
Methodological Best Practices
- Data Reproducibility : Document buffer composition (e.g., ionic strength) and temperature, as these influence peptide folding .
- Conflict Resolution : Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile contradictory findings .
- Ethical Compliance : Adhere to institutional guidelines for in vivo models, particularly for toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
